molecular formula C24H24ClN5O3S B2883821 3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidenepyrimido[5,4-b]indol-4-one CAS No. 902292-00-6

3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidenepyrimido[5,4-b]indol-4-one

Cat. No. B2883821
CAS RN: 902292-00-6
M. Wt: 498
InChI Key: KMPRQNYXVHWTTC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals . The presence of the indole group suggests that this compound might have interesting biological activities, as indole is a core structure in many natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring, the introduction of the 3-chlorophenyl group, and the formation of the pyrimidoindole core. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The compound would likely exhibit a combination of aromatic and aliphatic character, with potential for interesting electronic and steric interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially increase its solubility in water, while the various aromatic rings could contribute to its stability .

Scientific Research Applications

Antiviral Applications

The indole derivatives, which include the core structure of the compound , have been reported to possess significant antiviral activities . These activities are particularly effective against a range of RNA and DNA viruses, including influenza and Coxsackie B4 virus. The presence of the piperazine ring, which is known for its use in antiviral drugs, could potentially enhance the efficacy of this compound in antiviral research.

Anti-inflammatory Applications

Indole derivatives are also known for their anti-inflammatory properties . The compound’s ability to modulate inflammatory responses could be valuable in the development of new anti-inflammatory agents. This could be particularly useful in the treatment of chronic inflammatory diseases.

Anticancer Applications

The structural complexity of the compound suggests potential applications in cancer research. Indole derivatives have been explored for their anticancer properties, with some compounds showing inhibitory effects on tumor growth . Research into this compound could focus on its potential as a novel chemotherapeutic agent.

Anti-HIV Applications

Indole derivatives have been evaluated for their anti-HIV activities, with some showing promising results . The compound’s structure could be conducive to interacting with HIV-related proteins, potentially leading to new treatments for HIV infection.

Neuroprotective Applications

Piperazine derivatives are known to have neuroprotective effects and are being studied for the treatment of neurodegenerative diseases . The compound’s piperazine moiety could be leveraged in research aimed at developing drugs to protect neuronal health.

Antibacterial Applications

The compound’s structural features suggest potential antibacterial applications. Indole derivatives have been shown to possess antibacterial properties, which could be harnessed in the development of new antibiotics to combat resistant bacterial strains .

Future Directions

The future research directions for this compound could be vast, given the wide range of biological activities exhibited by piperazine and indole derivatives. Potential areas of interest could include exploring its pharmacological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidenepyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O3S/c1-33-17-5-6-19-18(14-17)21-22(26-19)23(32)30(24(34)27-21)8-7-20(31)29-11-9-28(10-12-29)16-4-2-3-15(25)13-16/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLSMIROPSJZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C2=NC(=S)N(C3=O)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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